[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid
Description
Chemical Identity and Nomenclature
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is systematically named 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid under IUPAC guidelines. Its molecular formula, C₁₁H₈ClNO₃ , corresponds to a molecular weight of 237.64 g/mol . The compound’s structure consists of:
- An isoxazole ring (a five-membered heterocycle with adjacent nitrogen and oxygen atoms).
- A 4-chlorophenyl group at position 5 of the isoxazole.
- An acetic acid substituent (-CH₂COOH) at position 3.
Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 24146-84-7 |
| SMILES Notation | OC(=O)CC1=NOC(C2=CC=C(Cl)C=C2)=C1 |
| MDL Number | MFCD10036150 |
The chlorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Structural Significance of Isoxazole Derivatives in Medicinal Chemistry
Isoxazole derivatives are pivotal in drug design due to their aromatic stability , versatile reactivity , and bioisosteric compatibility with other heterocycles. The isoxazole ring in this compound contributes to:
- Enhanced Binding Affinity : The nitrogen and oxygen atoms facilitate hydrogen bonding with biological targets, such as enzymes or receptors.
- Metabolic Stability : The weak N-O bond allows controlled ring cleavage, enabling prodrug strategies.
- Structural Diversity : Substitutions at positions 3 and 5 enable fine-tuning of pharmacokinetic properties.
The 4-chlorophenyl group augments lipophilicity, improving membrane permeability and target engagement. This structural motif is prevalent in anti-inflammatory and anticancer agents, such as valdecoxib (a COX-2 inhibitor). Meanwhile, the acetic acid side chain enhances water solubility, making the compound suitable for formulation.
Historical Development of Chlorophenyl-Substituted Isoxazole Compounds
The synthesis of chlorophenyl-isoxazole derivatives emerged alongside advancements in heterocyclic chemistry. Key milestones include:
- Early Cycloaddition Methods : Initial routes involved 1,3-dipolar cycloadditions between nitrile oxides and alkynes, yielding 3,5-disubstituted isoxazoles. For example, hydroxylamine hydrochloride and enones were used to generate nitrile oxides, which subsequently reacted with acetylene derivatives.
- Regioselective Functionalization : Transition metal catalysts (e.g., copper, gold) enabled precise control over substitution patterns, critical for attaching chlorophenyl and acetic acid groups.
- Green Chemistry Approaches : Solvent-free reactions and deep eutectic solvents (DES) improved the sustainability of synthesis.
The specific development of this compound aligns with trends in multi-target drug discovery , where hybrid structures combine heterocycles with functional groups for enhanced bioactivity. Recent studies highlight its potential as a precursor for anticancer and antimicrobial agents, leveraging the chlorophenyl group’s hydrophobic interactions and the acetic acid’s role in solubility.
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYCEYGPIOBQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation via Isoxazole-3-carboxaldehyde Intermediates
One common approach is the synthesis of 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde, which can be further converted to the acetic acid derivative.
Starting with 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde, condensation reactions with appropriate nucleophiles or hydrazides can be performed to yield intermediates that, upon oxidation or hydrolysis, furnish the acetic acid functionality.
For example, in the synthesis of related compounds, adamantane-1-carbohydrazide reacted with 5-(4-chlorophenyl)isoxazole-3-carboxaldehyde in ethanol to yield hydrazide derivatives, which can be cyclized or modified further to introduce carboxylic acid groups.
Cyclization and Functionalization via Hydrazine Derivatives
The use of hydrazine or substituted hydrazines with isoxazolones or related precursors allows for the formation of fused heterocyclic systems and facilitates the introduction of carboxylic acid groups after appropriate oxidation or hydrolysis steps.
For instance, grinding 4-(4-chlorobenzylidene)-3-phenylisoxazol-5(4H)-one with hydrazine derivatives in the presence of acetic acid at room temperature leads to pyrazoloisoxazole derivatives, which can be further manipulated to yield acetic acid-substituted isoxazoles.
Direct Carboxylation and Side Chain Introduction
The acetic acid side chain can be introduced by alkylation or carboxylation reactions on the isoxazole ring.
A patented method describes the preparation of isoxazole carboxylic acids by reacting isoxazole formic acid derivatives with bis(trichloromethyl) carbonate in organic solvents under catalysis, achieving high yields and purity without generating significant waste.
Reaction conditions typically involve controlled temperature (20–130 °C), specific molar ratios of reagents, and solvents like toluene or orthodichlorobenzene, with catalysts such as tetrabutyl urea.
Detailed Reaction Conditions and Yields
Research Findings and Notes
The method involving bis(trichloromethyl) carbonate is notable for its efficiency and environmental considerations, avoiding the generation of toxic byproducts common in other chlorination or formylation methods.
The use of hydrazine derivatives and aldehydes allows for structural diversity and functionalization, enabling the synthesis of analogues for biological activity studies.
Solvent choice and reaction temperature critically influence the yield and purity of the final product, with aprotic solvents like toluene and ethyl acetate preferred for extraction and purification steps.
Chemical Reactions Analysis
Types of Reactions: [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The chlorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorophenyl-Substituted Isoxazoles
- 5-(3-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 876710-49-5): This positional isomer substitutes chlorine at the phenyl ring’s meta position instead of para.
- 5-(2-Chlorophenyl)isoxazole-3-carboxylic acid (CAS: 712348-40-8):
Similar to the above, this ortho-substituted derivative has a similarity score of 0.95 compared to the target compound. The steric hindrance from the ortho-chlorine may reduce reactivity in coupling reactions compared to the para-substituted analog .
Derivatives with Modified Substituents
- Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate (CAS: 176593-36-5): This ester derivative replaces the acetic acid group with a methyl carboxylate. Its similarity score of 0.94 highlights structural proximity to the target compound .
- Its similarity score of 0.60 reflects moderate structural divergence .
Compounds with Alternative Heterocyclic Cores
- [5-(4-Fluorophenyl)isoxazol-3-yl]methylamine hydrochloride (CAS: Not specified): Replacing chlorine with fluorine retains halogenated aromaticity but introduces a smaller, more electronegative substituent.
- [5-(4-Chlorophenyl)-1-isopropyl-1H-[1,2,4]triazol-3-yl]acetic acid (DAS734): This triazole-based analog exhibits herbicidal activity against dicotyledonous weeds, demonstrating that heterocycle substitution (isoxazole vs. triazole) significantly impacts bioactivity. DAS734’s efficacy on morningglory and redroot pigweed suggests that triazole cores may enhance phytotoxicity compared to isoxazoles .
Data Table: Key Properties of [5-(4-Chlorophenyl)isoxazol-3-yl]acetic Acid and Analogs
Biological Activity
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its immunomodulatory effects, antimicrobial properties, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound features an isoxazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.
Immunomodulatory Activity
Recent studies have highlighted the immunomodulatory effects of isoxazole derivatives, including this compound. The compound has been shown to stimulate lymphocyte proliferation in vitro, indicating potential use as an immunotherapeutic agent.
Key Findings:
- Proliferation of Lymphocytes : The compound stimulated mitogen-induced proliferation of lymphocytes isolated from spleens and mesenteric lymph nodes, suggesting a role in enhancing immune responses .
- Cytokine Modulation : It has been observed to upregulate pro-inflammatory cytokines such as IL-1B and IL-6 while downregulating anti-inflammatory cytokines like IL-10. This dual action indicates a complex role in modulating immune responses .
Antimicrobial Activity
This compound has demonstrated promising antimicrobial activity against various pathogens.
Antibacterial Properties:
- Broad-Spectrum Activity : The compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| E. faecalis | 40 | Moderate |
| P. aeruginosa | 50 | Comparable to ceftriaxone |
| S. typhi | 30 | Strong |
| K. pneumoniae | 19 | Moderate |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies.
Cytotoxicity Studies:
- Cell Lines Tested : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia).
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis |
| U-937 | 12.1 | Moderate cytotoxicity |
These studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels.
Case Studies
- In Vivo Studies : In murine models, this compound showed promising results in reducing tumor growth when administered alongside standard chemotherapy agents.
- Combination Therapy : Case studies suggest that this compound may enhance the efficacy of existing cancer treatments by modulating immune responses and directly inhibiting tumor growth.
Q & A
Q. What synthetic routes are most effective for producing [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid with high purity?
- Methodological Answer : The synthesis typically involves cyclization of 4-chlorophenyl precursors with hydroxylamine derivatives in ethanol or acetic acid under reflux. For example, a modified procedure from oxadiazole synthesis () can be adapted:
React 4-chlorophenylacetaldehyde with hydroxylamine hydrochloride in a basic medium to form the isoxazole ring.
Introduce the acetic acid moiety via esterification followed by hydrolysis.
- Key Parameters : Optimize reaction time (40–60 minutes), temperature (80–100°C), and stoichiometric ratios (1:1.2 for aldehyde:hydroxylamine) to minimize side products.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC (methanol:chloroform, 1:9) .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring (C=N, ~1600 cm⁻¹) stretches.
- NMR :
- ¹H NMR : Look for singlet peaks corresponding to isoxazole protons (δ 6.5–7.0 ppm) and acetic acid methylene (δ 3.8–4.2 ppm).
- ¹³C NMR : Confirm the carboxylic acid carbon (δ ~170 ppm) and aromatic carbons (δ 120–140 ppm).
- X-ray Crystallography : Resolve π-π stacking interactions between chlorophenyl groups (observed in analogous compounds, ) to confirm planar conformation .
Advanced Research Questions
Q. How does the 4-chlorophenyl group influence the biological activity of isoxazole-acetic acid derivatives?
- Methodological Answer : The 4-chlorophenyl moiety enhances lipophilicity, improving membrane permeability and target binding. Comparative studies (e.g., COX-1/COX-2 inhibition in ) suggest:
- Electron-Withdrawing Effect : The chlorine atom stabilizes aromatic interactions with enzyme active sites (e.g., COX-1’s hydrophobic pocket).
- Structure-Activity Relationship (SAR) : Replace chlorine with other halogens (e.g., F, Br) and measure IC₅₀ shifts. Computational docking (AutoDock Vina) can predict binding affinities using PDB structures (e.g., 1EQG for COX-1) .
Q. What computational strategies can predict the reactivity of this compound in biological systems?
- Methodological Answer : Combine quantum mechanics and molecular dynamics:
- DFT Calculations : Optimize geometry at B3LYP/6-311G** level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps.
- Molecular Dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (logP) and bioavailability.
- ADMET Prediction : Use tools like SwissADME to assess toxicity and metabolic pathways .
Q. How should researchers resolve contradictions in reported anti-inflammatory vs. cytotoxic effects of this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or cell lines. Standardize protocols:
- Dose-Response Curves : Test across a wide concentration range (nM–μM) in primary cells (e.g., RAW 264.7 macrophages) vs. cancer lines (e.g., HeLa).
- Mechanistic Studies : Use siRNA knockdowns to isolate pathways (e.g., NF-κB for inflammation vs. p53 for apoptosis).
- Control Experiments : Compare with structurally similar analogs (e.g., mofezolac in ) to identify pharmacophore-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
